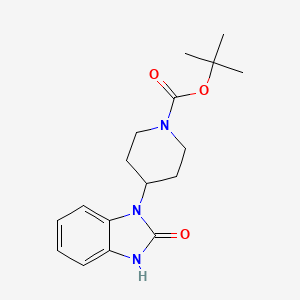

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Descripción

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound used as a pharmaceutical intermediate. It is known for its role in the synthesis of various bioactive molecules, particularly in the development of drugs with potential therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)20-14-7-5-4-6-13(14)18-15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEAYGPTLHZMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516283 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87120-81-8 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Benzimidazole-Piperidine Linkage

- The benzimidazole unit, often in the form of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one, is coupled with the carboxylic acid derivative of the piperidine protected as a tert-butyl ester.

- The activation of the carboxylic acid is commonly achieved using coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) .

- The base diisopropylethylamine (DIPEA) is used to facilitate the coupling reaction.

- This method yields the target compound with the tert-butyl ester protecting group intact, which can be removed later if needed.

Deprotection of the tert-Butyl Ester

- The tert-butyl ester protecting group is typically removed by treatment with trifluoroacetic acid (TFA) 10% in dichloromethane (CH₂Cl₂) .

- This step yields the free carboxylic acid, which can be further manipulated or used in subsequent coupling reactions.

Representative Synthetic Scheme (Based on Literature)

| Step | Reactants & Conditions | Product | Yield / Notes |

|---|---|---|---|

| 1 | Reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate in presence of sodium hydride | Intermediate phosphonate | High yield |

| 2 | Reaction with formaldehyde in basic aqueous solution | Hydroxymethylated compound | Efficient conversion |

| 3 | Deprotection of tert-butyl ester with TFA (10% in CH₂Cl₂) | Free acid intermediate | Quantitative deprotection |

| 4 | Coupling of free acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using HOBt/HBTU and DIPEA | Target compound with tert-butyl ester | High yield, pure product |

Alternative Synthetic Routes

- Nucleophilic substitution reactions using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and benzimidazole in the presence of potassium carbonate (K₂CO₃) in DMF at elevated temperatures (~100 °C) have been reported, although yields may be lower.

- Subsequent deprotection and coupling with activated esters can yield related benzimidazole-piperidine derivatives.

- Catalytic hydrogenation and cyclization steps are sometimes employed to introduce or modify substituents on the benzimidazole ring or piperidine moiety.

Detailed Reaction Conditions and Observations

| Parameter | Details |

|---|---|

| Coupling agents | HOBt and HBTU |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent for deprotection | Dichloromethane (CH₂Cl₂) |

| Deprotection reagent | Trifluoroacetic acid (TFA), 10% in CH₂Cl₂ |

| Temperature for nucleophilic substitution | ~100 °C |

| Reaction time for coupling | Typically 1–2 hours |

| Purification | Standard chromatographic techniques or crystallization |

| Yield | Generally high (often >80%) depending on step |

Research Findings and Analytical Data

- The final compounds typically exhibit high purity as confirmed by HPLC (purity >99%).

- NMR spectroscopy confirms the expected chemical shifts corresponding to the tert-butyl group (singlet near 1.4–1.5 ppm for 9H) and the benzimidazole protons.

- Mass spectrometry and elemental analysis corroborate the molecular structure.

- The synthetic methods allow for the introduction of various substituents on the benzimidazole ring or piperidine nitrogen, enabling structural diversity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Coupling via HOBt/HBTU activation | HOBt, HBTU, DIPEA, TFA for deprotection | Room temperature coupling, TFA deprotection in CH₂Cl₂ | High yield, mild conditions | Requires careful handling of reagents |

| Nucleophilic substitution on mesylated piperidine | tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, benzimidazole, K₂CO₃, DMF | 100 °C, several hours | Direct substitution, modular approach | Lower yields, longer reaction times |

| Catalytic hydrogenation and cyclization | Nitrobenzene derivatives, catalytic hydrogenation, diphenyl cyanocarbonimidate | Sequential steps | Enables functional group transformations | Multi-step, requires catalyst |

Análisis De Reacciones Químicas

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cytotoxic Activity Against Leukemia Cell Lines

One of the primary applications of this compound is its cytotoxic potential against leukemia cell lines. A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against several human leukemia cell lines, including K562, HL60, U937, Jurkat, and U266. The compound showed IC50 values ranging from 6 to 12 μM, indicating strong cytotoxic effects comparable to established reference drugs .

Table 1: Cytotoxic Activity of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine Derivatives

| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |

|---|---|---|

| K562 | 8 | 17 |

| HL60 | 12 | 5.5 |

| Jurkat | 6 | 3.5 |

| U937 | >50 | N/A |

| U266 | >50 | N/A |

The findings suggest that while the compound is effective against certain leukemia types, it shows reduced activity against others, highlighting the necessity for further pharmacological studies to optimize its therapeutic potential .

Synthesis and Characterization

The synthesis of derivatives containing the benzimidazole moiety has been extensively studied due to their biological significance. The synthesis typically involves a series of reactions starting from commercially available precursors. For instance, one method involved the reaction of a substituted indole with a piperidine derivative to yield the final product .

Key Synthetic Steps:

- Formation of Indole Derivative: Reacting sodium hydride with indole.

- Cross-Coupling Reaction: Utilizing Suzuki–Miyaura coupling to attach functional groups.

- Reductive Amination: Finalizing the structure through reductive amination techniques.

Biological Mechanisms

Research indicates that compounds like 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine may exert their cytotoxic effects through multiple mechanisms:

- Inhibition of Cell Proliferation: The compound's ability to interfere with cell cycle progression in leukemia cells.

- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Mecanismo De Acción

The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar compounds include other benzoimidazole derivatives and piperidine carboxylates. For example:

tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Another pharmaceutical intermediate with similar applications.

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester: Used in the synthesis of bioactive molecules.

These compounds share structural similarities but may differ in their specific applications and biological activities.

Actividad Biológica

The compound 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a benzimidazole moiety, which is crucial for its biological activity. Its molecular formula is with a molecular weight of approximately 276.34 g/mol. The structure includes a tert-butyl ester group that may influence its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by the introduction of the piperidine ring and subsequent esterification. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of reaction conditions and reagents used.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of derivatives containing the benzimidazole-piperidine framework against several cancer cell lines. For instance, one derivative showed significant antiproliferative activity against leukemia cell lines such as K562 and HL60 with IC50 values around 8 μM, comparable to established chemotherapeutic agents .

Antibacterial Properties

Research indicates that compounds similar to 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester exhibit varying degrees of antibacterial activity. For example, derivatives with specific substituents demonstrated enhanced activity against Gram-positive bacteria, suggesting that structural modifications can significantly impact efficacy .

The mechanism through which this compound exerts its biological effects often involves interactions with specific cellular targets. Studies suggest that it may inhibit key enzymes or modulate signaling pathways related to cell proliferation and survival. For instance, its interaction with tRNA synthetases has been noted as a potential pathway for its antibacterial effects .

Research Findings

| Study | Biological Activity | Cell Lines/Targets | IC50 Values |

|---|---|---|---|

| Antiproliferative | K562, HL60 | 8 μM | |

| Antibacterial | Various bacteria | Varies | |

| Enzyme inhibition | tRNA synthetases | Not specified |

Case Studies

In a notable case study, researchers synthesized a related compound and evaluated its effects on leukemia cells. The study found that the benzimidazole-piperidine structure contributed significantly to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Another investigation focused on the antibacterial properties of various derivatives, revealing that modifications in the aromatic substituents led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the key steps in synthesizing 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves two steps:

- Step 1: Nitroarene displacement with tert-butyl 4-aminopiperidine-1-carboxylate to form an intermediate (e.g., tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate) via nucleophilic aromatic substitution, achieving ~81% yield .

- Step 2: Nitro group reduction followed by cyclization under acidic conditions to form the benzimidazolone ring, yielding ~89% . Key reagents include hydrogenation catalysts (e.g., Pd/C) or Fe/HCl for nitro reduction. LCMS ([M+H]+ 336) is used to confirm intermediates .

Q. What is the role of the tert-butyl ester group in this compound’s synthetic utility?

The tert-butyl ester acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis. It is stable under basic and acidic conditions but can be cleaved post-synthesis using trifluoroacetic acid (TFA) or HCl to expose the free amine for further functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS : To monitor reaction progress and confirm molecular weights (e.g., [M-isobutene]+ for intermediates) .

- NMR (¹H/¹³C) : To verify structural integrity, particularly the benzimidazolone ring (δ 10-12 ppm for NH protons) and tert-butyl group (δ 1.4 ppm) .

- HPLC : For purity assessment (>95% is typical for intermediates) .

Advanced Research Questions

Q. How can researchers address contradictory yields in benzimidazolone cyclization reactions?

Discrepancies in yields (e.g., 70–90%) may arise from:

- Reaction conditions : Prolonged heating or excessive acid can degrade the tert-butyl group. Optimize temperature (80–100°C) and acid concentration (e.g., 2M HCl) .

- Catalyst selection : Pd/C vs. Fe/HCl for nitro reduction impacts purity; Pd/C gives fewer byproducts but requires careful handling .

- Workup protocols : Neutralization with NaHCO3 post-cyclization minimizes decomposition .

Q. What strategies mitigate byproduct formation during the tert-butyl deprotection step?

Common byproducts include piperidine ring oxidation or ester hydrolysis. Mitigation strategies:

- Controlled acid exposure : Use TFA in dichloromethane (0°C to room temperature) to avoid over-acidification .

- Scavengers : Add triethylsilane (TES) to quench reactive intermediates .

- Purification : Flash chromatography (SiO2, ethyl acetate/hexane) or preparative HPLC to isolate the deprotected amine .

Q. How does the benzimidazolone moiety influence biological activity in related compounds?

Benzimidazolone derivatives exhibit:

- Enzyme inhibition : Binding to ATP pockets in kinases (e.g., Akt) via hydrogen bonding with the carbonyl group .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .

- Structural analogs : Modifying the piperidine substituents (e.g., adding methyl groups) enhances selectivity for target receptors .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.